molecular formula C18H20Cl2N2O4S B2466426 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034429-23-5

4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2466426
CAS No.: 2034429-23-5
M. Wt: 431.33
InChI Key: QXRTYNSURGZASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a pyridin-2-one derivative featuring a sulfonamide-linked pyrrolidine moiety. Its structure includes a pyridin-2-one core substituted with 1,6-dimethyl groups and a 2,4-dichloro-5-methylphenylsulfonyl-pyrrolidin-3-yloxy chain. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX (e.g., SHELXL for small-molecule analysis) playing a critical role in confirming stereochemistry and intermolecular interactions .

Properties

IUPAC Name

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-11-6-17(16(20)9-15(11)19)27(24,25)22-5-4-13(10-22)26-14-7-12(2)21(3)18(23)8-14/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRTYNSURGZASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC(=O)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Aminobutan-1-ol Derivatives

Pyrrolidine-3-ol is synthesized via intramolecular cyclization of 4-aminobutan-1-ol precursors. A representative protocol involves:

  • Protection of the amine as a Boc-carbamate .
  • Mesylation of the primary alcohol.
  • Base-mediated cyclization (e.g., K₂CO₃ in DMF at 80°C), yielding pyrrolidine-3-ol in 72–78% yield.

Table 1: Cyclization Conditions and Yields

Starting Material Base Solvent Temp (°C) Yield (%)
Boc-protected 4-aminobutanol K₂CO₃ DMF 80 78
Tosyl-protected 4-aminobutanol DBU THF 65 68

Sulfonylation of Pyrrolidine-3-ol

Reaction with 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

The sulfonamide bond is formed via nucleophilic substitution:

  • Pyrrolidine-3-ol (1.0 equiv) is treated with 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane.
  • Triethylamine (2.5 equiv) is added to scavenge HCl.
  • The reaction proceeds at 0°C → RT over 12 h, achieving 85–90% conversion.

Key Considerations :

  • Excess sulfonyl chloride ensures complete reaction.
  • Low temperatures minimize epimerization at the pyrrolidine stereocenter.

Preparation of 1,6-Dimethylpyridin-2(1H)-one

Oxidative Cyclization of Enamine Precursors

The pyridinone core is synthesized via:

  • Condensation of acetylacetone with methylamine to form an enamine.
  • Cyclization using IBX (2-iodoxybenzoic acid) in DMSO at 60°C, yielding 1,6-dimethylpyridin-2(1H)-one in 65% yield.

Alternative Route :

  • Buchwald-Hartwig amination of 2-chloro-1,6-dimethylpyridine followed by hydrolysis (NaOH, H₂O/EtOH, reflux).

Etherification: Coupling Pyrrolidine Sulfonamide with Pyridinone

Mitsunobu Reaction

The critical C–O bond is forged using:

  • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 equiv)
  • 1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-ol (1.2 equiv)
  • DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C → RT.

Table 2: Etherification Optimization

Conditions Yield (%) Purity (%)
DIAD/PPh₃, THF, 0°C → RT 82 98
DEAD/PPh₃, toluene, reflux 74 95

Ullmann-Type Coupling

For scale-up, copper-catalyzed coupling offers advantages:

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv) in DMSO at 110°C.
  • Yields: 75–80% after 24 h.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (SiO₂, EtOAc/hexanes gradient) removes unreacted sulfonyl chloride and DIAD byproducts.
  • Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.28 (s, 3H, Ar-CH₃), 3.35–3.60 (m, 4H, pyrrolidine-H), 6.25 (s, 1H, pyridinone-H5).
  • HRMS : [M+H]⁺ calc. for C₁₉H₂₁Cl₂N₂O₄S: 467.0634; found: 467.0638.

Scalability and Process Chemistry Considerations

Cost-Effective Modifications

  • Replacing DIAD with TBAD (tert-butyl azodicarboxylate) reduces reagent costs by 40% without sacrificing yield.
  • Continuous flow synthesis of the pyrrolidine intermediate improves throughput (5 kg/day vs. 1.2 kg/day batch).

Environmental Impact Mitigation

  • Solvent recycling : >90% recovery of THF and DCM via distillation.
  • Catalyst recovery : Immobilized Cu nanoparticles enable 5 reuse cycles in Ullmann couplings.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Oxidative conditions can introduce sulfone functionalities.

  • Reduction: : The compound’s sulfonyl group can be reduced to the corresponding sulfide under reducing conditions.

  • Substitution: : The chloro groups allow for further functionalization via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Commonly uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Employs reagents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Utilizes bases or acids to catalyze the reaction, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Sulfone derivatives.

  • Reduction Products: : Sulfide derivatives.

  • Substitution Products: : Varied functionalized pyridinone derivatives based on the nucleophile introduced.

Scientific Research Applications

Chemistry

Used as an intermediate in synthesizing complex molecules for drug development.

Biology

Medicine

Explored for its potential in developing therapeutic agents targeting specific pathways.

Industry

Used in the synthesis of materials with specialized chemical properties.

Mechanism of Action

The compound’s mechanism revolves around its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or altering their conformation. The pathways involved are typically those related to the synthesis of specific proteins or metabolic intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2-one Derivatives

Pyridin-2-one is a privileged scaffold in medicinal chemistry. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications
Target Compound Pyridin-2-one 1,6-dimethyl; 2,4-dichloro-5-methylphenylsulfonyl-pyrrolidin-3-yloxy High lipophilicity (Cl, CH₃ groups); potential enzyme inhibition (sulfonamide)
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile () Pyridin-2-one Acetylphenyl, dimethylamino, hydroxy, dicarbonitrile Enhanced solubility (dimethylamino, hydroxy); electron-rich for charge-transfer interactions
1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile () Pyridin-2-one Acetylphenyl, amino, dimethylamino, dicarbonitrile Improved bioavailability (amino group); possible fluorescence properties

Key Differences :

  • Substituent Effects: The target compound’s dichlorophenylsulfonyl group contrasts with the electron-donating dimethylamino and hydroxy groups in derivatives. This divergence likely impacts solubility (Cl groups reduce aqueous solubility) and target selectivity (sulfonamides often bind serine proteases or kinases).
  • Biological Activity: While compounds lack disclosed activity data, their dicarbonitrile and amino groups suggest applications in optoelectronics or antimicrobial agents. The target compound’s sulfonamide moiety is more typical of enzyme inhibitors (e.g., carbonic anhydrase or COX-2).
Sulfonamide-Containing Compounds

Sulfonamides are prevalent in drug design. Comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications
Target Compound Pyridin-2-one Dichloro-methylphenylsulfonyl-pyrrolidine Rigid pyrrolidine linker; Cl groups enhance metabolic stability
Example 64 () Pyrazolo-pyrimidine Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Fluorine-rich; chromenone core for kinase inhibition

Key Differences :

  • The latter’s synthesis likely involves sulfonylation of pyrrolidine and subsequent etherification.
  • Pharmacophore Design: The target compound’s pyridin-2-one and sulfonamide groups may favor dual-action mechanisms (e.g., anti-inflammatory + antimicrobial), whereas ’s chromenone-pyrazolo-pyrimidine hybrid suggests kinase-targeted activity.
Pyrrolidine Derivatives

Pyrrolidine is a common scaffold for conformational restriction:

Compound Name Core Structure Substituents Key Properties/Applications
Target Compound Pyrrolidine 2,4-Dichloro-5-methylphenylsulfonyl Sulfonyl group enhances binding to hydrophobic pockets
Additive Cationic Surfactant () Thiazole-thiazolidine Benzo[d]thiazol-2-yl, hexadecan-1-aminium Surfactant properties; antimicrobial activity

Key Differences :

  • Functionalization : The target compound’s pyrrolidine is sulfonylated, optimizing it for target binding, while ’s surfactant uses a cationic ammonium tail for membrane disruption.

Research Findings and Limitations

  • Structural Insights : Crystallographic data (via SHELX refinement) would clarify the target compound’s conformation, particularly the pyrrolidine ring puckering and sulfonyl group orientation .
  • Activity Gaps: Direct comparative pharmacological data are absent in the provided evidence. Hypotheses rely on substituent trends: e.g., dichloro groups may improve metabolic stability but reduce solubility versus ’s amino/hydroxy derivatives.
  • Synthetic Challenges : The target compound’s dichlorophenylsulfonyl group may require harsh sulfonylation conditions, contrasting with milder coupling methods in .

Biological Activity

The compound 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound belongs to the class of pyridine derivatives and includes a sulfonamide moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H18Cl2N2O3S\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure features:

  • A pyridine ring ,
  • A pyrrolidine unit,
  • A sulfonyl group attached to a dichlorinated phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect several biochemical pathways, contributing to the compound’s biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related sulfonamide derivatives possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Bacterial StrainMIC (µg/ml)
Escherichia coli187
Klebsiella pneumoniae220
Staphylococcus aureus>1000
Bacillus subtilis850

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have suggested that similar sulfonamide compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds targeting the NF-kB pathway have shown promise in reducing tumor growth in preclinical models .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine-based compounds exhibited selective cytotoxicity against small-cell lung cancer cell lines while sparing normal cells, indicating a therapeutic window for further development .
  • Antimicrobial Screening : In a systematic screening of antimicrobial activity, a derivative of this class was found to inhibit opportunistic fungal pathogens effectively, suggesting broad-spectrum antimicrobial potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.